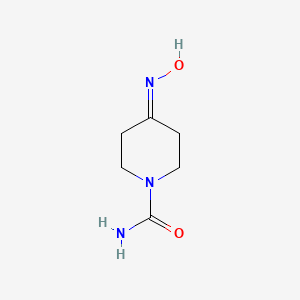

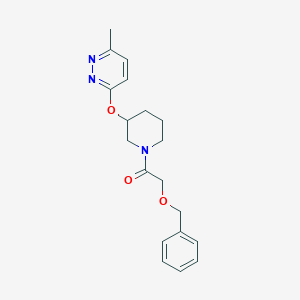

![molecular formula C21H14F3N3O B2495345 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 477485-60-2](/img/structure/B2495345.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves several key steps, starting from commercially available raw materials. The synthesis process typically includes ring-closing reactions, reduction reactions, and acylation reactions as critical steps. These methods yield the target compound with good overall yields, demonstrating the compound's accessibility for further study and application (H. Bin, 2015).

科学的研究の応用

Synthesis and Antimicrobial Activity

One study focused on the synthesis, characterization, molecular docking studies, and antimicrobial evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives. These compounds were synthesized via the Mannich reaction and evaluated for their in vitro antimicrobial activity against a range of bacteria and fungi. The study found that certain derivatives exhibited significant antimicrobial properties, highlighting the potential of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide derivatives in developing new antimicrobial agents (Sethi, Arora, Saini, & Jain, 2016).

Material Synthesis and Characterization

Another research avenue involves the synthesis of novel materials, such as chain-growth polycondensation for well-defined aramides, leading to the synthesis of block copolymers containing aramide with low polydispersity. This study demonstrates the versatility of benzimidazole derivatives in polymer science, offering pathways to creating materials with specific, desirable properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Anticancer Research

Research into the anticancer properties of benzimidazole derivatives, including N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide, is a significant area of interest. Studies have synthesized and characterized compounds for their anticancer evaluation against various cancer cell lines, revealing some derivatives with moderate to excellent anticancer activity. This highlights the compound's potential role in developing new cancer therapies (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Advanced Material Applications

The compound's derivatives have also been explored for their applications in advanced materials, such as the development of solution-processible bipolar molecules for organic light-emitting diodes (OLEDs). These studies underscore the compound's utility in electronics and photonics, showcasing its role in creating materials for optoelectronic applications (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O/c22-21(23,24)15-5-3-4-14(12-15)20(28)25-16-10-8-13(9-11-16)19-26-17-6-1-2-7-18(17)27-19/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFSBPGVPBBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

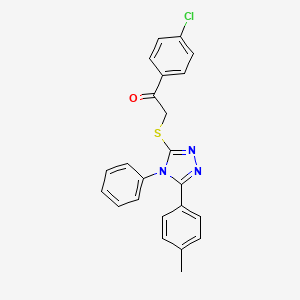

![2-(4-chlorophenoxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2495263.png)

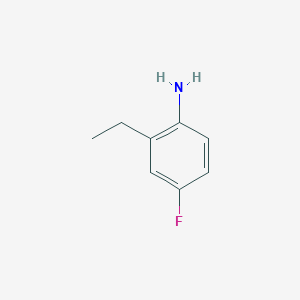

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

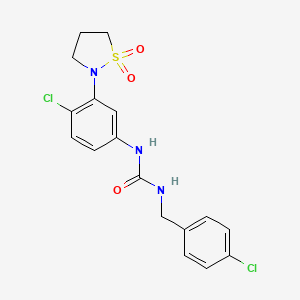

![3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2495277.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)